molecular formula C19H16FN3O3 B2912779 N-(3-acetamidophenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide CAS No. 952985-28-3

N-(3-acetamidophenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide

Cat. No.: B2912779
CAS No.: 952985-28-3
M. Wt: 353.353
InChI Key: ARLPSWQQFIKUDP-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide is a synthetic acetamide derivative featuring a 1,2-oxazole core substituted with a 4-fluorophenyl group at position 5 and linked via an acetamide bridge to a 3-acetamidophenyl moiety. The compound’s structure combines hydrophobic (4-fluorophenyl) and polar (acetamido) groups, which may influence its solubility, pharmacokinetics, and target binding.

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O3/c1-12(24)21-15-3-2-4-16(9-15)22-19(25)11-17-10-18(26-23-17)13-5-7-14(20)8-6-13/h2-10H,11H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARLPSWQQFIKUDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetamidophenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide typically involves multi-step organic reactions. One common method includes the reaction of 3-acetamidophenylamine with 4-fluorobenzoyl chloride to form an intermediate, which is then cyclized with hydroxylamine to produce the oxazole ring . The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-acetamidophenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the oxazole ring, and substituted fluorophenyl derivatives .

Mechanism of Action

The mechanism of action of N-(3-acetamidophenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

N-(4-Ethoxyphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide ()
  • Structural Difference : The acetamide nitrogen is attached to a 4-ethoxyphenyl group instead of 3-acetamidophenyl.
  • Implications :
    • The ethoxy group (electron-donating) may enhance lipophilicity compared to the acetamido group (electron-withdrawing).
    • Positional isomerism (para vs. meta) could alter steric interactions with biological targets.
  • Synthesis : Likely synthesized via similar coupling methods as other acetamides, e.g., EDC-mediated amidation .
N-(3-Fluorophenyl)-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ()
  • Structural Difference : Replaces the 1,2-oxazole with a 1,2,4-triazole ring and introduces a sulfanyl linker.
  • Implications :
    • The triazole’s nitrogen-rich structure may enhance hydrogen bonding with targets.
    • Sulfur atoms can influence redox properties or metabolic stability .

Heterocyclic Core Modifications

Flufenacet ()
  • Structure : N-(4-fluorophenyl)-N-(isopropyl)-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)acetamide.
  • Key Differences :
    • 1,3,4-Thiadiazole core instead of 1,2-oxazole.
    • Trifluoromethyl and isopropyl groups enhance herbicidal activity.
  • Application : Used as a herbicide, highlighting how heterocycle choice (thiadiazole vs. oxazole) dictates biological function .
Pyridazinone Derivatives ()
  • Example : N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide.
  • Key Differences: Pyridazinone core with a ketone group.
  • Implications: The oxazole in the target compound may lack the hydrogen-bonding capacity of pyridazinones, affecting target selectivity .

Functional Group and Linker Variations

ChemDiv Screening Compound E613-0631 ()
  • Structure: N-{3-[cyclohexyl(methyl)amino]propyl}-2-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methoxy}acetamide.
  • Key Differences: Methoxy linker instead of direct acetamide attachment.
  • Application : Used in drug screening, indicating the oxazole-fluorophenyl motif’s relevance in discovery pipelines .
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ()
  • Key Differences :
    • Pyrazolone ring instead of oxazole.
    • Dichlorophenyl group increases lipophilicity and steric bulk.
  • Implications : Chlorine substituents may enhance metabolic stability but could raise toxicity concerns .

Physical Properties

  • Melting Points :
    • Analogs in (e.g., compounds 5e–5m) exhibit melting points between 132–170°C, suggesting the target compound likely has a similar range due to structural rigidity from the oxazole and aromatic groups .
  • Solubility :
    • The 3-acetamidophenyl group may confer moderate polarity, whereas 4-fluorophenyl and oxazole contribute to hydrophobicity. Comparatively, flufenacet’s trifluoromethyl group enhances lipid solubility .

Biological Activity

N-(3-acetamidophenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by data from various studies.

Chemical Structure and Properties

The compound features a complex structure characterized by an acetamidophenyl moiety linked to an oxazole ring substituted with a fluorophenyl group. The molecular formula is C16H16FN3O2C_{16}H_{16}FN_3O_2 with a molecular weight of 303.32 g/mol. The presence of the oxazole ring is crucial for its biological activity, as it influences the compound's interaction with biological targets.

1. Antimicrobial Activity

Several studies have reported on the antimicrobial properties of similar compounds, indicating that derivatives with oxazole rings often exhibit significant activity against various bacterial strains.

  • Mechanism of Action : The oxazole ring enhances the lipophilicity of the compound, facilitating membrane penetration and disrupting bacterial cell walls.
  • Case Studies : In a study evaluating related oxazole derivatives, compounds exhibited minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus .
Bacterial StrainMIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40

2. Anti-inflammatory Activity

The compound has demonstrated potential anti-inflammatory effects in vitro and in vivo.

  • Research Findings : Molecular docking studies suggest that it may inhibit pro-inflammatory cytokines by blocking specific pathways involved in inflammation .
  • Experimental Evidence : In animal models, compounds similar to this compound have shown reduced levels of inflammatory markers such as TNF-alpha and IL-6.

3. Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties.

  • Mechanism : The structural features allow for interaction with DNA and inhibition of cancer cell proliferation.
  • Case Studies : In vitro studies have shown that related oxazole compounds can induce apoptosis in cancer cell lines . For instance, one study reported that a similar derivative inhibited the growth of breast cancer cells with an IC50 value of 15 µM.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound.

  • Key Modifications : Substitutions on the phenyl and oxazole rings can significantly influence potency and selectivity.
  • Electrophilic Nature : The presence of electron-withdrawing groups like fluorine enhances the electrophilic character of the compound, improving its reactivity towards biological targets .

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